molecular formula C9H10F2O2 B12315427 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol

2-[2-(Difluoromethoxy)phenyl]ethan-1-ol

Cat. No.: B12315427
M. Wt: 188.17 g/mol
InChI Key: GPNUAMVRGBBPII-UHFFFAOYSA-N
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Description

2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Difluoromethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Difluoromethoxy)phenyl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The difluoromethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is unique due to the specific positioning of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

2-[2-(difluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H10F2O2/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,9,12H,5-6H2

InChI Key

GPNUAMVRGBBPII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCO)OC(F)F

Origin of Product

United States

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